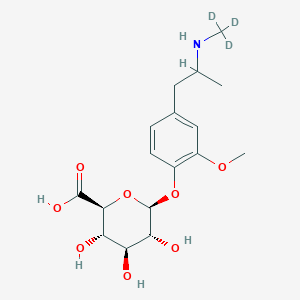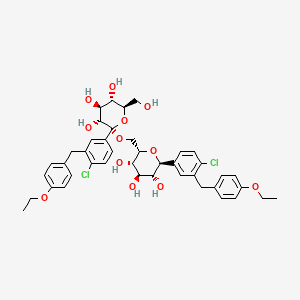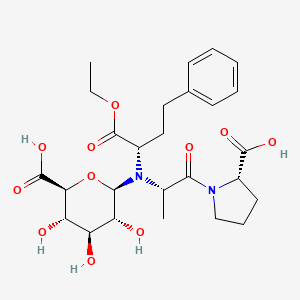
Enalapril N-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enalapril N-Glucuronide is a metabolite of enalapril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. This compound is formed through the glucuronidation process, where enalapril is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Enalapril N-Glucuronide involves the conjugation of enalapril with glucuronic acid. This reaction typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a pH optimal for UGT activity, usually around pH 7.4 .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where enalapril and UDPGA are introduced along with UGT enzymes. The reaction is monitored and controlled to ensure optimal yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Enalapril N-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal physiological conditions .
Common Reagents and Conditions:
Hydrolysis: This reaction can occur in the presence of water and is often catalyzed by enzymes such as glucuronidases.
Major Products: The major product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound can revert it back to enalapril and glucuronic acid .
Wissenschaftliche Forschungsanwendungen
Enalapril N-Glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of enalapril in the body.
Drug Development: Insights gained from studying this compound can aid in the development of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
Enalapril N-Glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite that facilitates the excretion of enalapril from the body. Enalapril, the parent compound, inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart .
Vergleich Mit ähnlichen Verbindungen
Enalaprilat: The active metabolite of enalapril, which directly inhibits the angiotensin-converting enzyme.
Enalapril Acyl Glucuronide: Another glucuronide metabolite of enalapril, formed through acylation rather than N-glucuronidation
Uniqueness: Enalapril N-Glucuronide is unique in its formation through N-glucuronidation, a process that enhances the solubility and excretion of enalapril. This distinguishes it from other metabolites like enalaprilat, which is formed through hydrolysis, and enalapril acyl glucuronide, which is formed through acylation .
This compound plays a crucial role in the pharmacokinetics of enalapril, aiding in its safe and effective use in treating hypertension and heart failure.
Eigenschaften
Molekularformel |
C26H36N2O11 |
|---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H36N2O11/c1-3-38-26(37)17(12-11-15-8-5-4-6-9-15)28(14(2)22(32)27-13-7-10-16(27)24(33)34)23-20(31)18(29)19(30)21(39-23)25(35)36/h4-6,8-9,14,16-21,23,29-31H,3,7,10-13H2,1-2H3,(H,33,34)(H,35,36)/t14-,16-,17-,18-,19-,20+,21-,23+/m0/s1 |
InChI-Schlüssel |
AYYMUVDBIHEPGL-DBLIMBOXSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C(=O)N3CCCC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)


![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
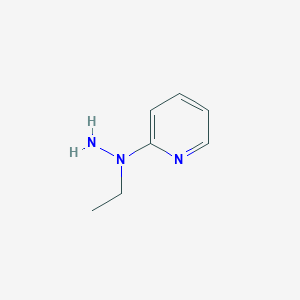
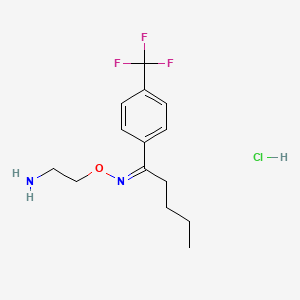
![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
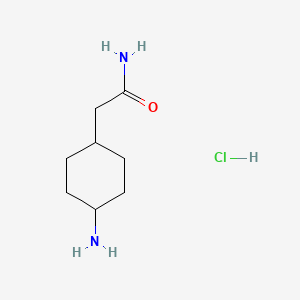
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
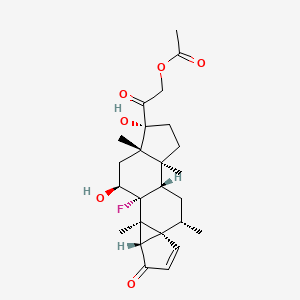
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
